An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Introduction: The Significance of Aryl-Cycloalkane Carboxylic Acids in Modern Drug Discovery
Aryl-cycloalkane carboxylic acids represent a privileged scaffold in medicinal chemistry, frequently appearing as key structural motifs in a diverse array of therapeutic agents. The rigid, three-dimensional nature of the cycloalkane ring, combined with the electronic and steric properties of the aryl substituent, allows for precise modulation of a molecule's interaction with biological targets. The carboxylic acid moiety, a versatile functional group, can act as a key hydrogen bond donor and acceptor, or serve as a handle for further chemical modification.
This guide provides a comprehensive overview of the synthesis and characterization of a specific member of this class, 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. The presence of the 2,4-dichloro substitution pattern on the phenyl ring is of particular interest, as it can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests its potential as a valuable building block in the development of novel therapeutics. For instance, derivatives of cyclopentanecarboxylic acid have shown promise in various therapeutic areas.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step guide to the synthesis and characterization of this compound but also to offer insights into the underlying chemical principles and the rationale behind the chosen experimental methodologies.
Strategic Approach to the Synthesis of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
The synthesis of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid is most strategically approached via a two-step sequence, commencing with the synthesis of the corresponding nitrile precursor, 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile, followed by its hydrolysis. This route is favored due to the ready availability of the starting materials and the generally high-yielding nature of the involved transformations.
Step 1: Synthesis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile
The formation of the quaternary carbon center bearing the nitrile and the dichlorophenyl group is the key bond-forming step. A robust and well-established method for this transformation is the alkylation of a phenylacetonitrile derivative. Specifically, 2,4-dichlorophenylacetonitrile can be deprotonated at the benzylic position using a strong base, and the resulting carbanion can then be reacted with 1,4-dibromobutane. The intramolecular cyclization of the initially formed mono-alkylated product affords the desired cyclopentanecarbonitrile. A similar synthetic strategy has been patented for the synthesis of the non-chlorinated analog, 1-phenylcyclopentanecarbonitrile.[2]
Diagram of the Synthetic Pathway
Caption: Synthetic route to 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid.
Step 2: Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile
The conversion of the nitrile functionality to a carboxylic acid is a classic transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[3] For sterically hindered nitriles, such as the one in this synthesis, acid-catalyzed hydrolysis is often preferred as it can be driven to completion with strong mineral acids and heat.[1][4] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium salt under the reaction conditions.
Comprehensive Characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
A thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are indispensable for this purpose. The expected spectral data are predicted based on the known data for the structurally similar compound, 1-phenylcyclopentanecarboxylic acid, with adjustments made for the electronic effects of the chlorine substituents.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and connectivity of the protons in the molecule.
-
Aromatic Protons: The three protons on the dichlorophenyl ring are expected to appear in the aromatic region (δ 7.0-7.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet.
-
Cyclopentane Protons: The eight protons of the cyclopentane ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The diastereotopic nature of these protons, coupled with restricted bond rotation, will lead to complex splitting patterns.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield (δ 10-12 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear significantly downfield (δ 175-185 ppm).
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the dichlorophenyl ring, with the carbons bearing the chlorine atoms appearing at characteristic chemical shifts.
-
Quaternary Carbon: The quaternary carbon of the cyclopentane ring attached to the aromatic ring and the carboxylic acid group will appear in the region of δ 50-60 ppm.
-
Cyclopentane Carbons: The remaining four carbons of the cyclopentane ring will appear as multiple signals in the aliphatic region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the carboxylic acid functional group.[7][8]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.
-
C-O Stretch: A medium intensity band is expected in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretches (around 3000-3100 cm⁻¹) and C=C stretches (around 1450-1600 cm⁻¹) will also be present.
-
C-Cl Stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) will indicate the presence of the carbon-chlorine bonds.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The characteristic isotopic pattern of the two chlorine atoms (a 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key diagnostic feature, resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with a specific intensity ratio.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and fragmentation of the cyclopentane ring.
Table 1: Predicted Spectroscopic Data for 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
| Technique | Expected Chemical Shifts / Frequencies / m/z | Assignment |
| ¹H NMR | δ 10-12 ppm (br s, 1H) | -COOH |
| δ 7.0-7.5 ppm (m, 3H) | Aromatic-H | |
| δ 1.5-2.5 ppm (m, 8H) | Cyclopentane-H | |
| ¹³C NMR | δ 175-185 ppm | C=O |
| δ 125-140 ppm | Aromatic-C | |
| δ 50-60 ppm | Quaternary-C | |
| δ 20-40 ppm | Cyclopentane-C | |
| IR | 2500-3300 cm⁻¹ (broad, strong) | O-H stretch |
| 1700-1725 cm⁻¹ (strong) | C=O stretch | |
| 1200-1300 cm⁻¹ (medium) | C-O stretch | |
| MS (EI) | M⁺, (M+2)⁺, (M+4)⁺ | Molecular ion with chlorine isotope pattern |
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis and purification of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
Protocol 1: Acid-Catalyzed Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile
Materials:
-
1-(2,4-Dichlorophenyl)cyclopentane-1-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile.
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: The addition of water to concentrated sulfuric acid is highly exothermic. This should be done slowly and with cooling.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is completely consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice in a large beaker.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid in a minimal amount of a hot solvent system (e.g., toluene/hexanes or ethanol/water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This technical guide has outlined a robust and logical pathway for the synthesis and comprehensive characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. By leveraging a two-step synthetic approach centered on the hydrolysis of a readily accessible nitrile precursor, researchers can efficiently obtain this valuable molecular scaffold. The detailed predictions of the spectroscopic data, based on the analysis of a close structural analog, provide a solid framework for the verification of the final product's identity and purity. As the demand for novel therapeutic agents continues to grow, the methodologies and insights presented herein will serve as a valuable resource for scientists and professionals engaged in the design and synthesis of new chemical entities for drug discovery.
References
-
PubChem. 1-Phenylcyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link][5]
-
SIELC Technologies. 1-Phenylcyclopentanecarboxylic acid. [Link]
-
PubChem. 1-Phenylcyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link][9]
-
Leslie, J. M. (2020, October 6). Acid-catalyzed nitrile hydrolysis. YouTube. [Link][1]
-
SpectraBase. 1-Phenylcyclopentanecarboxylic acid amide. [Link]
-
SpectraBase. 1-Phenylcyclopropanecarboxylic acid. [Link]
-
Google Patents. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. [2]
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link][4]
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link][10]
-
Jiang, X.-b., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link][11]
-
Lumen Learning. Hydrolysis of nitriles. In Organic Chemistry II. [Link][3]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]
-
PubChem. 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
NIST. Cyclopentanecarboxylic acid, phenyl ester. In NIST Chemistry WebBook. [Link]
-
SpectraBase. 1-Phenylcyclopentanecarboxylic acid. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link][12]
-
Asian Journal of Chemistry. Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. [Link][14]
- Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem. 60, 2650.
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link][7]
-
The features of IR spectrum. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
S1 Conversion of aryl carboxylic acids into aryl nitriles through multi-versions of Cu-mediated decarboxylative cyanation under. [Link]
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link][15]
-
Organic & Biomolecular Chemistry. Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions. [Link]
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link][16]
-
European Patent Office. 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture. [Link]
-
NIST. 1,2-Cyclohexanedicarboxylic acid, 2,5-dichlorophenyl nonyl ester. In NIST Chemistry WebBook. [Link]
- Google Patents.
-
Nature. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Google Patents. ( 12 ) United States Patent. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]
